molecular formula C21H20BrN B8359691 (2-Bromoethyl)tritylamine

(2-Bromoethyl)tritylamine

Cat. No.: B8359691
M. Wt: 366.3 g/mol
InChI Key: UUDAQOMDTUEKEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-Bromoethyl)tritylamine is a useful research compound. Its molecular formula is C21H20BrN and its molecular weight is 366.3 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C21H20BrN

Molecular Weight

366.3 g/mol

IUPAC Name

2-bromo-N-tritylethanamine

InChI

InChI=1S/C21H20BrN/c22-16-17-23-21(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15,23H,16-17H2

InChI Key

UUDAQOMDTUEKEY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCBr

Origin of Product

United States

Synthesis routes and methods I

Procedure details

272.1 g (976 mmol) of triphenylchloromethane, 800 ml of dichloromethane and 200 g (976 mmol) of 2-bromoethanamine hydrobromide are introduced into a 2-1 round bottom flask placed under nitrogen. The mixture is stirred and 300 ml of triethylamine are added dropwise and stirring is continued for 48 h. The triethylamine hydrochloride which precipitates is separated off, water is added to the filtrate, the organic phase is separated off and is washed with water and dried over sodium sulphate, and the solvent is evaporated off. An oil is obtained, which is purified by chromatography on a column of silica gel. After recrystallisation from a mixture of dichloromethane and cyclohexane 273.17 g of white solid are obtained. Melting point: 108°-109° C.
Quantity
272.1 g
Type
reactant
Reaction Step One
Quantity
800 mL
Type
reactant
Reaction Step One
Name
2-bromoethanamine hydrobromide
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 2-bromoethanamine (5.00 g) and trityl chloride (6.80 g) in dichloromethane (24 mL) was slowly added triethylamine (7.48 mL) under ice-cooling, and the reaction mixture was stirred under ice-cooling for 2 hr. The resulting solid was removed by filtration, the filtrate was poured into water, and the mixture was extracted with dichloromethane. The extract was washed with water and saturated brine, and dried over anhydrous sodium sulfate, and the solvent was evaporated under reduced pressure. The residue was recrystallized from dichloromethane/cyclohexane to give the title compound (5.60 g).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
6.8 g
Type
reactant
Reaction Step Two
Quantity
7.48 mL
Type
reactant
Reaction Step Three
Quantity
24 mL
Type
solvent
Reaction Step Four

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